molecular formula C21H26N4O B6454265 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole CAS No. 2549021-50-1

2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole

Cat. No. B6454265
M. Wt: 350.5 g/mol
InChI Key: QJXUVEVTVRUDNA-UHFFFAOYSA-N
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Description

2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H26N4O and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is 350.21066147 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolo[3,4-c]pyrrole ring system followed by the attachment of the benzodiazole and cyclopentene moieties.

Starting Materials
Ethyl 2-oxoacetate, 2,5-dimethoxyaniline, Acetic anhydride, Sodium acetate, Cyclopent-3-ene-1-carboxylic acid, Sodium borohydride, Benzyl bromide, 1,2-dibromoethane, Sodium hydroxide, 1,3-dibromopropane, 1,3-diaminopropane, Sodium carbonate, Ethyl bromoacetate, Hydrochloric acid, Sodium nitrite, Copper(II) sulfate, Sodium bicarbonate, Sodium chloride, Sodium thiosulfate, Sodium hydroxide, 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole, 1-ethyl-1H-1,3-benzodiazole

Reaction
Step 1: Synthesis of ethyl 2-(2,5-dimethoxyphenyl)acetate by reacting ethyl 2-oxoacetate with 2,5-dimethoxyaniline in acetic anhydride and sodium acetate., Step 2: Reduction of ethyl 2-(2,5-dimethoxyphenyl)acetate to ethyl 2-(2,5-dimethoxyphenyl)ethanol using sodium borohydride., Step 3: Protection of the hydroxyl group in ethyl 2-(2,5-dimethoxyphenyl)ethanol with benzyl bromide to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethanol., Step 4: Bromination of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethanol with 1,2-dibromoethane to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-bromoethyl ether., Step 5: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-bromoethyl ether with sodium hydroxide to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-hydroxyethyl ether., Step 6: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)ethyl 2-hydroxyethyl ether with 1,3-dibromopropane and sodium carbonate to form ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)-5-(1,3-dibromopropyl)tetrahydrofuran., Step 7: Reaction of ethyl 2-(2,5-dimethoxyphenyl)-2-(phenylmethyl)-5-(1,3-dibromopropyl)tetrahydrofuran with cyclopent-3-ene-1-carboxylic acid and sodium carbonate to form 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole., Step 8: Reduction of 1,3-dibromo-5-(cyclopent-3-ene-1-carbonyl)octahydropyrrolo[3,4-c]pyrrole with sodium borohydride to form the corresponding diamine., Step 9: Reaction of the diamine with 1-ethyl-1H-1,3-benzodiazole in the presence of copper(II) sulfate and sodium bicarbonate to form the final compound, 2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole., Step 10: Purification of the final compound by recrystallization from a suitable solvent.

properties

IUPAC Name

cyclopent-3-en-1-yl-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-2-25-19-10-6-5-9-18(19)22-21(25)24-13-16-11-23(12-17(16)14-24)20(26)15-7-3-4-8-15/h3-6,9-10,15-17H,2,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXUVEVTVRUDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CC=CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole

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